molecular formula C21H19NO5 B1674586 Lavendustin b CAS No. 125697-91-8

Lavendustin b

Cat. No.: B1674586
CAS No.: 125697-91-8
M. Wt: 365.4 g/mol
InChI Key: RTYOLBQXFXYMKY-UHFFFAOYSA-N
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Description

Lavendustin B is a naturally occurring compound known for its inhibitory effects on protein tyrosine kinases. It is derived from the bacterium Streptomyces griseolavendus and has been studied for its potential therapeutic applications, particularly in the field of cancer research due to its ability to inhibit cell proliferation.

Biochemical Analysis

Biochemical Properties

Lavendustin B interacts with several biomolecules, including enzymes and proteins. It acts as an inhibitor of HIV-1 integrase, a key enzyme in the HIV replication cycle, by interacting with its cellular cofactor, LEDGF/p75 . This interaction inhibits the integrase’s ability to insert the viral genome into the host cell’s DNA . This compound also exhibits ATP-competitive inhibition of GLUT1 , a major glucose transporter in mammalian cells, affecting glucose uptake and metabolism .

Cellular Effects

In cellular contexts, this compound has been shown to influence various cellular processes. It inhibits the uptake of methylglucose, deoxyglucose, and dehydroascorbic acid in human erythrocytes in a dose-dependent manner . This suggests that this compound can influence cellular metabolism by modulating glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HIV-1 integrase by binding to the LEDGF/p75 binding pocket of the enzyme . This binding interaction disrupts the enzyme’s ability to interact with LEDGF/p75, thereby inhibiting the integration of the viral genome into the host cell’s DNA .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the uptake of certain glucose derivatives in human erythrocytes in a dose-dependent manner , suggesting that its effects may vary over time depending on the concentration used.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its inhibitory effects on GLUT1 . By inhibiting GLUT1, this compound can potentially affect the metabolic flux of glucose and the levels of glucose-derived metabolites within the cell .

Subcellular Localization

Given its inhibitory effects on GLUT1 , it is likely that this compound localizes to the cell membrane where GLUT1 is predominantly found

Preparation Methods

Synthetic Routes and Reaction Conditions: Lavendustin B can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of an amide bond between a benzylamine derivative and a hydroxybenzoic acid derivative. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces griseolavendus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated using techniques such as solvent extraction, chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions: Lavendustin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lavendustin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying protein tyrosine kinase inhibition.

    Biology: Investigated for its effects on cell signaling pathways and its potential to inhibit cell proliferation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tyrosine kinases.

    Industry: Utilized in the development of new drugs and as a tool for biochemical research.

Comparison with Similar Compounds

    Lavendustin A: Another derivative of Streptomyces griseolavendus with similar inhibitory effects on protein tyrosine kinases.

    Genistein: A naturally occurring isoflavone with tyrosine kinase inhibitory activity.

    Staurosporine: A potent inhibitor of protein kinases, including tyrosine kinases.

Uniqueness of Lavendustin B: this compound is unique due to its specific structure, which allows it to selectively inhibit certain protein tyrosine kinases. Its ability to inhibit both the interaction between HIV-1 integrase and LEDGF/p75 and glucose transporter 1 (Glut1) further distinguishes it from other similar compounds .

Properties

IUPAC Name

5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOLBQXFXYMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154854
Record name Lavendustin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125697-91-8
Record name Lavendustin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavendustin b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Lavendustin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lavendustin B
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Record name LAVENDUSTIN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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